Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Overview
Description
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate is a useful research compound. Its molecular formula is C12H12N4O5 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound is involved in the synthesis of diverse heterocyclic compounds through reactions that illustrate its versatility in organic synthesis. For instance, the reaction of ethyl 1-alkyl-1,4-dihydropyridine-3-carboxylates with 2-nitrophenyl azide demonstrates its role in creating tertiary amidines by spontaneous rearrangement of triazoline cycloadducts. These reactions underline the compound's significance in synthesizing ethyl 1-alkyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates, showcasing its utility in the development of new chemical entities with potential pharmacological activities (Angelini, Erba, & Pocar, 1996).
Chemical Transformations
Research also highlights the compound's participation in complex chemical transformations, leading to the creation of novel compounds with unique structures. These transformations are pivotal for the development of new materials and pharmaceuticals, illustrating the compound's role in expanding the chemical space for drug discovery and material science. The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, for example, showcases a methodological approach to introduce halogen atoms into the triazine ring, opening avenues for further functionalization and exploration of biological activity (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Potential Pharmacological Interests
While direct applications in pharmacology are not explicitly detailed in the research findings, the synthesis and modification of the compound lay groundwork for future pharmacological studies. The creation of derivatives through reactions with this compound could lead to the identification of novel drug candidates. For instance, the antimicrobial assessment of some heterocyclic compounds utilizing similar structures hints at the potential for discovering new antimicrobial agents, showcasing the importance of such compounds in medicinal chemistry research (Taha & El-Badry, 2010).
Properties
IUPAC Name |
ethyl 1-(3-nitrophenyl)-6-oxo-2,5-dihydro-1,2,4-triazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-2-21-12(18)11-13-7-10(17)15(14-11)8-4-3-5-9(6-8)16(19)20/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZSNWXAINCYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NCC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.